molecular formula C14H18O4 B12624379 3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione CAS No. 918413-54-4

3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione

Cat. No.: B12624379
CAS No.: 918413-54-4
M. Wt: 250.29 g/mol
InChI Key: XFMHVYBABRBJKL-UHFFFAOYSA-N
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Description

3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione is an organic compound belonging to the furan family It is characterized by a furan ring structure with two tert-butyl groups attached at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-di-tert-butyl-2,5-dihydroxyfuran with an oxidizing agent to form the desired furan-dione structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the furan ring structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the tert-butyl positions or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the tert-butyl positions or the furan ring.

Scientific Research Applications

3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s furan ring structure allows it to engage in various biochemical interactions, potentially affecting cellular processes such as enzyme activity and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A similar compound with a pyrrole ring structure.

    3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Another related compound with thiophene rings.

Uniqueness

3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione is unique due to its tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This structural feature distinguishes it from other furan derivatives and contributes to its specific chemical and biological properties.

Properties

CAS No.

918413-54-4

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

3,6-ditert-butylfuro[3,2-b]furan-2,5-dione

InChI

InChI=1S/C14H18O4/c1-13(2,3)7-9-10(18-11(7)15)8(12(16)17-9)14(4,5)6/h1-6H3

InChI Key

XFMHVYBABRBJKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(=C(C(=O)O2)C(C)(C)C)OC1=O

Origin of Product

United States

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